molecular formula C24H25ClN2O5S B12121005 6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12121005
M. Wt: 489.0 g/mol
InChI Key: YZFUUGOELLLUMV-UHFFFAOYSA-N
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Description

6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chromene core, which is known for its diverse biological activities, and a benzyl group that can enhance its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using 4-(dimethylamino)benzyl chloride.

    Attachment of the Thiophene Group: The thiophene group can be attached through a coupling reaction with a suitable thiophene derivative.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and thiophene groups.

    Reduction: Reduction reactions can occur at the chromene core and the carbonyl group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzyl and chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chromene core can interact with enzymes or receptors, leading to modulation of biological processes. The benzyl and thiophene groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-oxo-4H-chromene-2-carboxamide: Lacks the benzyl and thiophene groups, which may reduce its reactivity and biological activity.

    N-[4-(dimethylamino)benzyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide: Lacks the chloro and thiophene groups, which may affect its chemical properties.

    6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide: Lacks the benzyl group, which may influence its reactivity and biological activity.

Uniqueness

The presence of the chloro, benzyl, and thiophene groups in 6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide makes it unique in terms of its chemical reactivity and potential biological activities. These groups can enhance its binding affinity, specificity, and overall effectiveness in various applications.

Properties

Molecular Formula

C24H25ClN2O5S

Molecular Weight

489.0 g/mol

IUPAC Name

6-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H25ClN2O5S/c1-15-10-22-19(11-20(15)25)21(28)12-23(32-22)24(29)27(18-8-9-33(30,31)14-18)13-16-4-6-17(7-5-16)26(2)3/h4-7,10-12,18H,8-9,13-14H2,1-3H3

InChI Key

YZFUUGOELLLUMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4

Origin of Product

United States

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